4-(3-Aminophenyl)picolinic acid
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Overview
Description
4-(3-Aminophenyl)picolinic acid is an organic compound with the molecular formula C12H10N2O2 It features a picolinic acid moiety substituted with an aminophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods: Industrial production of picolinic acid derivatives, including this compound, often involves large-scale methods that are cost-effective and environmentally friendly. For instance, the oxidation of 2-methylpyridine using potassium permanganate is a common method for producing picolinic acid .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Aminophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines .
Scientific Research Applications
4-(3-Aminophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of novel materials and sensors.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects. This mechanism is similar to that of picolinic acid, which is known to disrupt zinc binding in proteins .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: 4-(3-Aminophenyl)picolinic acid is unique due to the presence of both an aminophenyl group and a picolinic acid moiety. This combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-(3-aminophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKULROMLSPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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